molecular formula C19H24ClNO B1385550 N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine CAS No. 1040691-69-7

N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine

Cat. No.: B1385550
CAS No.: 1040691-69-7
M. Wt: 317.9 g/mol
InChI Key: GIVYIDIFOVWRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine is an organic compound that belongs to the class of alkylbenzenes. This compound is characterized by the presence of a chlorophenyl group and a phenoxyethylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine typically involves the reaction of 2-chloroaniline with 2-[4-(tert-pentyl)phenoxy]ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the bromide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or column chromatography, ensures the high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxyethylamine moiety, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: N-oxides of the phenoxyethylamine moiety.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the chlorophenyl group.

Scientific Research Applications

N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine can be compared with other similar compounds, such as:

    N-(3-Amino-4-chlorophenyl)-2-[2,4-di(tert-pentyl)phenoxy]acetamide: This compound shares a similar phenoxyethylamine structure but differs in the presence of an acetamide group instead of an amine.

    N-(2-Chlorophenyl)-N-{2-[4-(tert-butyl)phenoxy]-ethyl}amine: Similar structure but with a tert-butyl group instead of a tert-pentyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-4-19(2,3)15-9-11-16(12-10-15)22-14-13-21-18-8-6-5-7-17(18)20/h5-12,21H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYIDIFOVWRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.